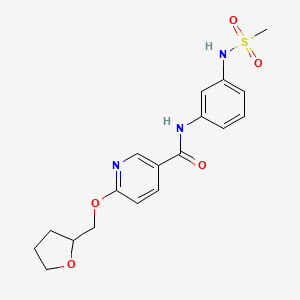

![molecular formula C25H20N4O4 B2378717 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326877-32-0](/img/structure/B2378717.png)

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

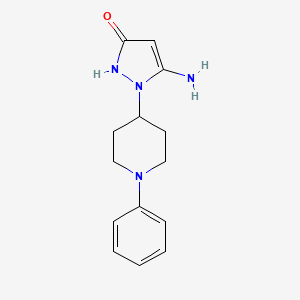

The compound “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a type of quinazoline-2,4-dione . The quinazoline-2,4-diones scaffold is found in bioactive compounds and commercial drugs, and exhibits important biological activities .

Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, including “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione”, can be achieved through an easy one-pot three-components and straightforward synthesis . This synthesis was designed in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis

The molecular formula of “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is C25H20N4O4. Its molecular weight is 440.459.Chemical Reactions Analysis

The synthesized compounds were screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis

The compound is a white solid . Its melting point is 241.8-242.9 °C .Applications De Recherche Scientifique

Synthesis Techniques

Research has explored various synthesis techniques for compounds structurally related to 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, focusing on heterocyclic compounds and quinazoline derivatives. For instance, Gorelik et al. (1971) detailed the formation of quinones through reactions involving hydroquinones and oxidation processes, highlighting the importance of such compounds in chemical synthesis Gorelik, M., Zaitsev, B., Kononova, T. P., & Dokunikhin, N. S. (1971). Chemistry of Heterocyclic Compounds. Similarly, Rajesh et al. (2011) demonstrated a green chemistry approach for synthesizing complex heterocyclic ortho-quinones, emphasizing environmentally friendly protocols Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.

Chemical Properties and Reactions

Macías-Ruvalcaba et al. (2004) investigated the electroreduction of α-NH-quinones, revealing insights into proton transfer pathways and hydrogen bond formation in the reduction of quinone derivatives, which could relate to the reactivity and applications of compounds like 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione Macías-ruvalcaba, N., González, I., & Aguilar-Martı́nez, M. (2004). Journal of The Electrochemical Society.

Biological Activity

The study by Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole derivatives, highlighting their antitumor activity, suggesting potential biomedical applications for structurally related quinazoline derivatives Maftei, C. V., Fodor, E., Jones, P., Franz, M. H., Kelter, G., Fiebig, H., & Neda, I. (2013). Beilstein Journal of Organic Chemistry. Furthermore, Poorirani et al. (2018) evaluated the cytotoxic activity of novel quinazolinone derivatives against cancer cell lines, indicating the therapeutic potential of such compounds Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018). Research in Pharmaceutical Sciences.

Propriétés

IUPAC Name |

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-2-32-21-11-7-6-10-19(21)22-27-23(33-28-22)17-12-13-18-20(14-17)26-25(31)29(24(18)30)15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUZJFVNIKFGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)